![molecular formula C22H25N3O4 B496739 2-acetamido-3-(1H-indol-3-yl)-N-[2-(4-methoxyphenoxy)ethyl]propanamide](/img/structure/B496739.png)
2-acetamido-3-(1H-indol-3-yl)-N-[2-(4-methoxyphenoxy)ethyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-acetamido-3-(1H-indol-3-yl)-N-[2-(4-methoxyphenoxy)ethyl]propanamide is a synthetic compound with a complex molecular structure It is derived from tryptophan, an essential amino acid, and features an acetyl group and a methoxyphenoxyethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-3-(1H-indol-3-yl)-N-[2-(4-methoxyphenoxy)ethyl]propanamide typically involves multiple steps. One common method starts with the acetylation of tryptophan to form N-acetyltryptophan. This intermediate is then reacted with 2-(4-methoxyphenoxy)ethylamine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques like continuous flow synthesis and automated reactors to ensure consistency and efficiency.
化学反应分析
Types of Reactions
2-acetamido-3-(1H-indol-3-yl)-N-[2-(4-methoxyphenoxy)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyphenoxyethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like hydroxide ions or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学研究应用
2-acetamido-3-(1H-indol-3-yl)-N-[2-(4-methoxyphenoxy)ethyl]propanamide has several applications in scientific research:
Chemistry: Used as a fluorescent probe due to its intrinsic fluorescence properties.
Biology: Employed in studies involving protein interactions and enzyme kinetics.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of novel materials and chemical sensors.
作用机制
The mechanism of action of 2-acetamido-3-(1H-indol-3-yl)-N-[2-(4-methoxyphenoxy)ethyl]propanamide involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and function. The compound’s effects are mediated through pathways involving oxidative stress and inflammation, making it a candidate for therapeutic applications.
相似化合物的比较
Similar Compounds
N-acetyltryptophanamide: Lacks the methoxyphenoxyethyl group but shares the acetylated tryptophan core.
N-acetyl-L-tryptophanamide: Similar structure but with slight variations in the side chains.
Uniqueness
2-acetamido-3-(1H-indol-3-yl)-N-[2-(4-methoxyphenoxy)ethyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenoxyethyl group enhances its solubility and reactivity, making it more versatile in various applications compared to its analogs.
属性
分子式 |
C22H25N3O4 |
|---|---|
分子量 |
395.5g/mol |
IUPAC 名称 |
2-acetamido-3-(1H-indol-3-yl)-N-[2-(4-methoxyphenoxy)ethyl]propanamide |
InChI |
InChI=1S/C22H25N3O4/c1-15(26)25-21(13-16-14-24-20-6-4-3-5-19(16)20)22(27)23-11-12-29-18-9-7-17(28-2)8-10-18/h3-10,14,21,24H,11-13H2,1-2H3,(H,23,27)(H,25,26) |
InChI 键 |
BZCFPXLZBADELJ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCCOC3=CC=C(C=C3)OC |
规范 SMILES |
CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCCOC3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Cyclopentyl 2-({[4-(methylsulfanyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B496658.png)
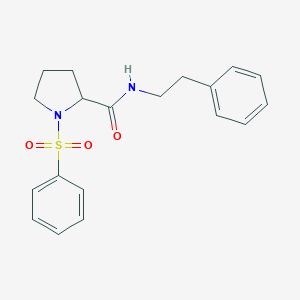
![N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-3,4-dimethoxybenzamide](/img/structure/B496661.png)
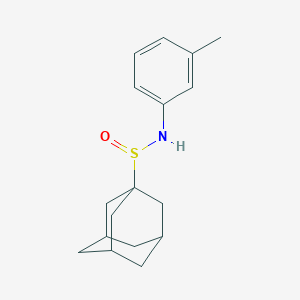
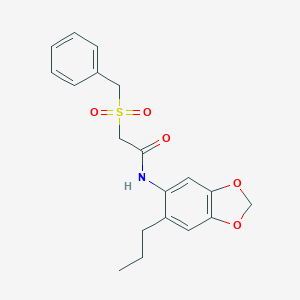
![2-Ethoxy-5-[(3-fluoro-2-methylphenyl)sulfamoyl]benzamide](/img/structure/B496664.png)
![N-[2-[(2,5-dimethylphenyl)carbamoyl]phenyl]-2,3,4-trimethoxybenzamide](/img/structure/B496668.png)
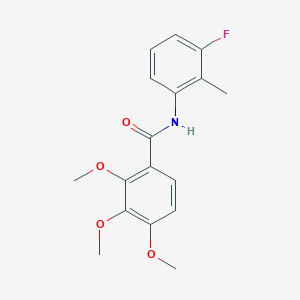
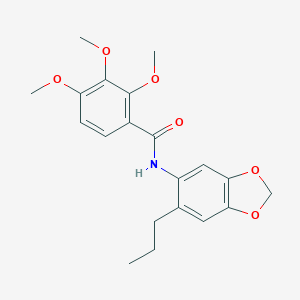

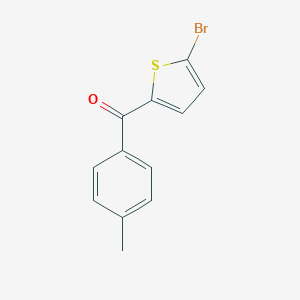

![2-(1-adamantyl)-N-(3-{[(dimethylamino)sulfonyl]amino}phenyl)acetamide](/img/structure/B496678.png)
![2-(BENZYLSULFANYL)-N-[4-(PYRROLIDINE-1-CARBONYL)PHENYL]ACETAMIDE](/img/structure/B496679.png)
